Product packaging for 1-(4-Ethoxyphenyl)piperazine(Cat. No.:CAS No. 46415-29-6)

1-(4-Ethoxyphenyl)piperazine

Cat. No.: B1581692
CAS No.: 46415-29-6
M. Wt: 206.28 g/mol
InChI Key: DPEWTQJUUDLJNX-UHFFFAOYSA-N
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Description

Contextualizing Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This designation stems from its frequent appearance in a multitude of biologically active compounds across various therapeutic areas. openmedicinalchemistryjournal.com Piperazine derivatives are known to exhibit a wide spectrum of pharmacological effects, including but not limited to, antipsychotic, anti-inflammatory, anticancer, and antihistaminic properties. ontosight.ainih.govontosight.ai

The structural and chemical attributes of the piperazine moiety contribute significantly to its utility in drug design. The two nitrogen atoms can be functionalized, allowing for the creation of large and diverse chemical libraries for screening. neuroquantology.com This structural versatility enables chemists to fine-tune the pharmacological profile of a molecule to achieve desired potency, selectivity, and pharmacokinetic properties. mdpi.com The basic nature of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of salts, which can improve a drug candidate's bioavailability. nih.govresearchgate.net Furthermore, the piperazine ring is a common pharmacophore in drugs targeting the central nervous system (CNS), as it is a key component of ligands for various G protein-coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comresearchgate.net

Significance of Ethoxyphenyl Substitution in Piperazine Chemistry

The substitution pattern on the aryl ring of an arylpiperazine is a critical determinant of its biological activity. The ethoxyphenyl group, specifically when attached at the para-position of the phenyl ring, imparts distinct characteristics to the 1-(4-Ethoxyphenyl)piperazine molecule.

The ethoxy group (-OCH₂CH₃) is an electron-donating group, which can influence the electronic environment of the aromatic ring and, consequently, its interactions with biological targets. Compared to its more commonly studied counterpart, the methoxy (B1213986) group, the additional methylene (B1212753) unit in the ethoxy group increases lipophilicity. This property is crucial for a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is a key consideration for CNS-active drugs. ontosight.ai The ethoxyphenyl group can play a role in modulating the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Research has shown that even subtle changes in alkyl chain length on an alkoxy substituent can have significant effects on biological activity. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives incorporating a piperazine moiety, the replacement of a 4-methylpiperazine with a 4-ethylpiperazine derivative led to a two-fold increase in anticancer potency. mdpi.com This highlights the importance of the ethyl group in specific molecular contexts. Derivatives containing the 2-ethoxyphenylpiperazine moiety have been noted for their specific interactions with aminergic GPCRs. mdpi.com Furthermore, various complex molecules incorporating an ethoxyphenyl group have been synthesized and investigated for potential therapeutic applications, including anticancer and antimicrobial activities, underscoring the relevance of this functional group in modern drug design. ontosight.aiepo.org

Research Data on Arylpiperazine Derivatives

The following tables present findings from research on various arylpiperazine derivatives, illustrating the scope of their investigation in medicinal chemistry.

Table 1: Investigated Biological Activities of Arylpiperazine Derivatives

Derivative ClassInvestigated ActivityResearch FocusReference
PhenylpiperazinesAnticancerInduction of apoptosis in cancer cells nih.gov
(Methoxyphenyl)piperazinesCNS ActivityModulation of serotonin and dopamine receptors
(Ethoxyphenyl)piperazinesCNS ActivityInteraction with aminergic GPCRs mdpi.com
Quinolyl-piperazinesAntibacterialActivity against E. coli and S. aureus benthamdirect.com
Norbornene-piperazinesCNS ActivityAffinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors researchgate.net

Table 2: Examples of Specific Arylpiperazine Derivatives in Research

CompoundKey Structural FeaturePrimary Finding/ApplicationReference
1-(2-Ethoxyphenyl)piperazineOrtho-ethoxy substitutionLigand for aminergic GPCRs mdpi.com
1-(4-Methoxyphenyl)piperazinePara-methoxy substitutionInhibition and release of serotonin and dopamine
1-(3,4-dichlorophenyl)piperazine derivativeDichloro substitutionHigh affinity and selectivity for the 5-HT2C receptor researchgate.net
N-(4-fluorophenyl)piperazine derivativePara-fluoro substitutionHigh antibacterial activity against E. coli benthamdirect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B1581692 1-(4-Ethoxyphenyl)piperazine CAS No. 46415-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEWTQJUUDLJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282743
Record name 1-(4-ethoxyphenyl)piperazine
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URL https://comptox.epa.gov/dashboard/DTXSID00282743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46415-29-6
Record name 1-(4-ethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 46415-29-6
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Synthetic Methodologies for 1 4 Ethoxyphenyl Piperazine and Its Derivatives

General Synthetic Routes for Piperazine (B1678402) Core Structures

The construction of the piperazine ring is a well-established area of organic synthesis, with several reliable methods available to chemists. These routes often involve the formation of the six-membered diamine ring through cyclization reactions.

One of the most traditional and widely used methods involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034). core.ac.ukacgpubs.orgresearchgate.netgoogle.com This approach, while effective, often requires elevated temperatures and can be hampered by the cost of substituted anilines. nih.gov The reaction proceeds via a double N-alkylation of the aniline by the bifunctional bis(2-chloroethyl)amine, leading to the formation of the piperazine ring.

Another common strategy involves the in-situ generation of the piperazine ring from more accessible starting materials like diethanolamine (B148213). core.ac.ukdissertationtopic.net In this process, diethanolamine is treated with a hydrohalic acid, such as hydrobromic acid, to form the corresponding bis(2-haloethyl)amine intermediate, which then reacts with an appropriate aniline in a one-pot synthesis. core.ac.uk This method avoids the need to handle the potentially carcinogenic bis(2-chloroethyl)amine directly. core.ac.uk

More contemporary approaches to the synthesis of N-arylpiperazines include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govnih.govorganic-chemistry.orgchemicalbook.com This powerful method allows for the formation of the carbon-nitrogen bond between an aryl halide and piperazine, often under milder conditions and with greater functional group tolerance than traditional methods. nih.gov The efficiency of this reaction is highly dependent on the choice of palladium catalyst and ligand. organic-chemistry.org

The piperazine core can also be constructed from amino acid precursors, allowing for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines. nih.gov Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to highly substituted piperazine scaffolds in a single step.

Specific Synthesis Approaches for Ethoxyphenyl-Substituted Piperazines

The introduction of the 4-ethoxyphenyl group onto the piperazine nitrogen is typically achieved by applying the general synthetic routes to a specific set of starting materials.

A highly analogous and detailed one-pot synthesis has been reported for the corresponding methoxy (B1213986) derivative, 1-(4-methoxyphenyl)piperazine. core.ac.uk This procedure involves the initial reaction of diethanolamine with hydrobromic acid to generate the bis(2-bromoethyl)amine (B3022162) intermediate in situ. This is followed by the addition of p-anisidine (B42471) (4-methoxyaniline) and a base, such as sodium carbonate, in a suitable solvent like 1-butanol (B46404) at elevated temperatures. core.ac.uk By substituting p-anisidine with p-phenetidine (B124905), this method can be directly adapted for the synthesis of 1-(4-ethoxyphenyl)piperazine.

The Buchwald-Hartwig amination also presents a viable and modern route. In this approach, 1-bromo-4-ethoxybenzene would be coupled with piperazine in the presence of a palladium catalyst and a suitable base to yield this compound. This method offers the advantage of potentially milder reaction conditions and broader substrate scope.

The following table summarizes the key starting materials for the synthesis of this compound via these established routes.

Starting Material 1 Starting Material 2 Synthetic Route Key Features
p-Phenetidinebis(2-chloroethyl)amineClassical N-ArylationTraditional method, often requires heating.
Diethanolaminep-PhenetidineOne-Pot CyclizationIn-situ generation of the cyclizing agent.
1-Bromo-4-ethoxybenzenePiperazineBuchwald-Hartwig AminationModern, palladium-catalyzed cross-coupling.

Derivatization Strategies for Analog Development and Optimization

Once the this compound core is synthesized, the remaining secondary amine of the piperazine ring provides a versatile handle for further functionalization. These derivatization reactions are crucial for the development of new chemical entities with optimized properties. The most common derivatization strategies involve N-alkylation and N-arylation.

N-Alkylation: This is a straightforward method to introduce a wide variety of substituents. It is typically achieved by reacting this compound with an alkyl halide (e.g., alkyl chloride or bromide) in the presence of a base such as potassium carbonate or triethylamine. mdpi.comresearchgate.netnih.gov The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). This approach allows for the introduction of simple alkyl chains, as well as more complex functionalized moieties. For instance, reaction with a substituted benzyl (B1604629) halide would yield the corresponding N-benzyl derivative. researchgate.net

N-Arylation: The introduction of a second aryl group on the piperazine nitrogen can be accomplished through several methods. A classical approach is the reaction with an activated aryl halide, particularly those bearing electron-withdrawing groups, via nucleophilic aromatic substitution (SNAr). nih.gov A more general and widely applicable method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of this compound with a broad range of aryl halides and triflates. nih.gov

The following table provides examples of derivatives that can be synthesized from this compound, highlighting the versatility of these derivatization strategies.

Derivative Name Starting Material (with this compound) Reaction Type
1-Alkyl-4-(4-ethoxyphenyl)piperazineAlkyl halideN-Alkylation
1-Benzyl-4-(4-ethoxyphenyl)piperazineBenzyl halideN-Alkylation
1-Aryl-4-(4-ethoxyphenyl)piperazineAryl halideN-Arylation (e.g., Buchwald-Hartwig)
1-Acyl-4-(4-ethoxyphenyl)piperazineAcyl chloride or anhydride (B1165640)N-Acylation
1-(Sulfonyl)-4-(4-ethoxyphenyl)piperazineSulfonyl chlorideN-Sulfonylation

Pharmacological and Biological Activity Profiling of 1 4 Ethoxyphenyl Piperazine

Central Nervous System (CNS) Activity and Neuropharmacology of Ethoxyphenylpiperazine Derivatives

The 1-(4-ethoxyphenyl)piperazine moiety is a significant pharmacophore in the design of centrally acting agents. Its derivatives have been extensively studied to understand their interactions with various neurotransmitter systems, revealing a complex pharmacological profile that underscores their potential as modulators of CNS activity.

Interaction with Neurotransmitter Receptors

Derivatives of this compound have demonstrated significant affinity for serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT7 subtypes. The arylpiperazine scaffold is a well-established motif for ligands of these receptors. semanticscholar.org

Long-chain arylpiperazines are recognized as a promising scaffold for achieving good binding at 5-HT1A receptors. researchgate.net Research into new long-chain 4-substituted piperazines has yielded derivatives with high affinity for both 5-HT1A and 5-HT7 receptors. researchgate.netebi.ac.uk Specifically, certain 2-ethoxyphenyl derivatives have been shown to possess Ki values in the nanomolar range for both receptor subtypes, indicating their potential as dual-acting ligands. researchgate.net For instance, a study on hydantoin-arylpiperazine derivatives found that some compounds act as dual 5-HT7/α-ARs ligands. nih.gov

The structural features of these derivatives, including the nature of the terminal fragment, the length of the alkyl chain, and substituents on the aryl ring, all play a role in modulating affinity and selectivity. researchgate.net

Table 1: Serotonin Receptor Binding Affinities of Selected Ethoxyphenylpiperazine Derivatives

Compound 5-HT1A Receptor Ki (nM) 5-HT7 Receptor Ki (nM)
Derivative 40 Nanomolar range Nanomolar range
Derivative 45 1.04 6.88

Note: Data extracted from studies on long-chain 4-substituted piperazine (B1678402) derivatives. researchgate.net

The arylpiperazine structure is a key element in many ligands that target dopamine (B1211576) receptors. nih.gov Derivatives of this compound have been evaluated for their affinity at D2-like dopamine receptors. researchgate.net Research has focused on synthesizing compounds with high affinity for the D2 receptor subtype. researchgate.netnih.gov

Structure-activity relationship studies have shown that modifications to the arylpiperazine moiety can significantly influence binding affinity and selectivity between D2 and D3 receptor subtypes. acs.org For example, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, a 2-methoxyphenylpiperazine derivative displayed a three-fold increase in affinity for the D3 receptor compared to the unsubstituted phenylpiperazine compound, although it also showed a tenfold higher affinity at the D2 receptor, which resulted in reduced D2/D3 selectivity. acs.org In contrast, other studies on 1,3,5-triazine-methylpiperazine derivatives have shown significant selectivity over dopaminergic D2L receptors. researchgate.net

Table 2: Dopamine Receptor Binding Affinities of Selected Arylpiperazine Derivatives

Compound D2 Receptor Ki (nM) D3 Receptor Ki (nM) D2/D3 Selectivity
Compound 6 <10 <10 5.4 - 56 fold
Compound 7 <10 <10 Reduced vs. Cmpd 6
Compound 8 <10 Subnanomolar -

Note: Data extracted from studies on [4-(4-carboxamidobutyl)]-1-arylpiperazines. acs.org "Compound 7" is a 2-methoxyphenylpiperazine derivative.

Sigma receptors, classified as σ1 and σ2 subtypes, have emerged as important targets for therapeutic agents. sigmaaldrich.com The σ1 receptor, in particular, has been implicated in a variety of CNS functions and disorders. sigmaaldrich.comnih.gov Piperazine derivatives have been investigated as ligands for these receptors. nih.gov

Research has led to the development of novel phenoxyalkylpiperidines and benzylpiperazine derivatives as high-affinity σ1 receptor ligands. nih.govnih.gov For example, a series of benzylpiperazinyl derivatives was designed and characterized, with one compound showing a very high σ1 receptor affinity (Ki = 1.6 nM) and significant selectivity over the σ2 receptor. nih.gov While direct binding data for this compound itself on sigma receptors is not extensively detailed in the provided context, the broader class of arylpiperazines is known to interact with these receptors. nih.gov The development of selective ligands is a key area of interest, with some compounds being identified as putative sigma receptor agonists or antagonists. sigmaaldrich.comsigmaaldrich.com

The interaction of piperazine derivatives with the GABAergic system, the primary inhibitory system in the brain, is complex. While piperazine and ethylenediamine (B42938) can act as GABAA receptor agonists, particularly as carbamate (B1207046) adducts, most N-aryl piperazine derivatives function as GABAA receptor blockers or antagonists. nih.gov

Studies have demonstrated that chlorophenylpiperazines are potent GABAA receptor antagonists. nih.gov Virtually all structural modifications of the piperazine ring, especially the addition of an N-aryl group, tend to result in compounds that reverse the inhibitory effects of GABA, indicating antagonistic properties. nih.gov This antagonistic action at GABAA receptors represents a distinct mode of action for this class of psychoactive compounds. nih.gov

Arylpiperazine derivatives have a well-documented affinity for α-adrenergic receptors. researchgate.net The 1-(o-methoxyphenyl)piperazine moiety, structurally similar to the ethoxy derivative, is considered to play a crucial role in the affinity for α-adrenoceptors. nih.govingentaconnect.com

Radioligand binding assays have been used to evaluate the affinity of various 1,4-substituted piperazine derivatives for α1- and α2-receptors. nih.govingentaconnect.com Several studies have identified compounds with high affinity, particularly for the α1-adrenoceptor, with some derivatives displaying Ki values in the low nanomolar range. nih.govingentaconnect.com For instance, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride exhibited an α1 Ki value of 2.1 nM and was over 60-fold more selective for α1 over α2-receptors. nih.govingentaconnect.com The search for multifunctional agents has also led to the identification of compounds with dual activity at both serotonin and α-adrenergic receptors. nih.gov

Table 3: Adrenergic Receptor Binding Affinities of Selected Arylpiperazine Derivatives

Compound α1-Adrenoceptor Ki (nM) α2-Adrenoceptor Ki (nM) Selectivity (Kiα2/Kiα1)
Compound 4 2.4 - 142.13
Compound 5 2.1 - 61.05

Note: Data extracted from a study on 1,4-substituted piperazine derivatives containing a 1-(o-methoxyphenyl)piperazine moiety. nih.govingentaconnect.com

Modulation of Monoamine Pathways

Derivatives of this compound have been shown to interact with various components of the monoamine neurotransmitter systems, which include serotonin (5-HT), dopamine (DA), and norepinephrine (B1679862) (NE). These pathways are crucial in the regulation of mood, cognition, and various physiological processes. The interaction of these compounds with monoamine transporters and receptors forms the basis for their potential therapeutic applications in neurological and psychiatric disorders.

Many arylpiperazine derivatives, a class to which this compound belongs, exhibit affinity for serotonin and dopamine receptors, suggesting a mechanism that can influence the levels and signaling of these key neurotransmitters in the brain. nih.govnih.govijrrjournal.com This modulation can lead to a range of downstream effects, contributing to their observed anxiolytic, antidepressant, and antipsychotic properties. The specific interactions with receptors like the 5-HT1A, 5-HT2A, and D2 receptors are particularly significant in this regard. nih.govnih.govnih.gov

Potential Anxiolytic and Antidepressant Effects

Preclinical studies have provided evidence for the anxiolytic and antidepressant-like effects of this compound derivatives. These effects are often evaluated using standardized behavioral models in rodents, such as the elevated plus-maze (EPM) test for anxiety and the forced swim test (FST) for depression.

In the EPM test, which assesses anxiety-like behavior based on the animal's tendency to explore open versus enclosed spaces, certain arylpiperazine derivatives have been shown to increase the time spent in the open arms, an indicator of an anxiolytic effect. nih.govamazonaws.comsoeagra.commdpi.com This suggests a reduction in anxiety levels in the treated animals.

The forced swim test is a common screening tool for potential antidepressant medications. researchgate.netnih.govmdpi.com A decrease in the duration of immobility during this test is interpreted as an antidepressant-like effect. Several piperazine derivatives have demonstrated the ability to reduce immobility time in the FST, indicating their potential as antidepressants. nih.govresearchgate.net The mechanism underlying these effects is often linked to the modulation of the serotonergic system. nih.gov

Antipsychotic and Neuromodulatory Applications

The dual interaction of some arylpiperazine derivatives with both serotonin and dopamine receptors has led to their investigation as potential atypical antipsychotics. nih.govnih.govthebiogrid.org Atypical antipsychotics are characterized by their efficacy against the positive symptoms of psychosis with a lower propensity to cause extrapyramidal side effects compared to older, typical antipsychotics. This improved side effect profile is often attributed to a combined antagonism of D2 receptors and modulation of 5-HT2A receptors.

Animal models of psychosis, such as those induced by phencyclidine (PCP) or amphetamine, are used to evaluate the antipsychotic potential of new compounds. iu.eduresearchgate.net Derivatives of arylpiperazine have shown efficacy in these models, reducing hyperlocomotion and other psychosis-like behaviors. nih.gov The neuromodulatory effects of these compounds, stemming from their influence on multiple neurotransmitter systems, contribute to their potential utility in complex psychiatric disorders like schizophrenia. nih.gov

Receptor Binding and Agonist/Antagonist Properties

The pharmacological activity of this compound derivatives is intrinsically linked to their binding affinities for various neurotransmitter receptors. Radioligand binding assays are employed to determine the affinity of these compounds for specific receptor subtypes, typically expressed as the inhibition constant (Ki).

Studies have shown that derivatives of this compound can exhibit high affinity for serotonin 5-HT1A and dopamine D2 and D3 receptors. nih.govnih.govnih.govnih.govsemanticscholar.orgacs.orgresearchgate.netnih.gov The functional activity of these compounds at these receptors can vary, with some acting as antagonists (blocking the receptor) and others as partial agonists (partially activating the receptor). A partial agonist effect at D2 receptors, combined with 5-HT1A agonism and 5-HT2A antagonism, is a hallmark of several successful atypical antipsychotic drugs. nih.gov

Receptor Binding Affinities (Ki, nM) of Selected Arylpiperazine Derivatives
Compound5-HT1AD2Reference
Benzothiazolin-2-one derivativeHigh AffinityHigh Affinity nih.gov
Benzoxazin-3-one derivativeHigh AffinityHigh Affinity nih.gov
Compound S6AgonistPartial Agonist nih.gov
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)0.6- nih.gov
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine0.4- nih.gov
cis-bicyclo[3.3.0]octane derivative0.12-0.63- nih.gov
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate1.2- semanticscholar.org
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate-<0.3 researchgate.net

Antimicrobial Activities of Ethoxyphenylpiperazine Derivatives

Beyond their effects on the central nervous system, derivatives of ethoxyphenylpiperazine have also been investigated for their antimicrobial properties. These compounds have shown potential as both antibacterial and antifungal agents.

Antibacterial Efficacy and Spectrum

Several studies have explored the antibacterial activity of ethoxyphenylpiperazine derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. The efficacy of these compounds is typically quantified by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivatives have been tested against clinically relevant bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Escherichia coli. researchgate.netnih.govnih.govmdpi.comsemanticscholar.orgnih.govresearchgate.netnih.govmdpi.commdpi.com The results indicate that structural modifications to the ethoxyphenylpiperazine scaffold can significantly influence the antibacterial potency and spectrum of activity.

Antibacterial Efficacy (MIC, µg/mL) of Selected Ethoxyphenylpiperazine Derivatives
Derivative TypeStaphylococcus aureusEscherichia coliReference
para-alkoxyphenylcarbamic acid ester>1000>1000 semanticscholar.org
Thiazolidione derivative6.3-25.0- researchgate.net
Pyridinyl Sulfonyl Piperazine-0.31-0.63 nih.gov
14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin0.0313–0.125 (MRSA)- nih.gov
Phthalimide derivative45 (MRSA)- researchgate.net

Antifungal Efficacy, including Candida albicans Virulence Inhibition

Ethoxyphenylpiperazine derivatives have also demonstrated notable antifungal activity, particularly against Candida albicans, a common opportunistic fungal pathogen in humans. nih.govsemanticscholar.orgnih.govresearchgate.net In addition to inhibiting the growth of C. albicans, some of these compounds have been shown to interfere with key virulence factors, making them attractive candidates for the development of novel antifungal therapies.

One of the critical virulence traits of C. albicans is its ability to switch from a yeast-like form to a filamentous hyphal form, which is essential for tissue invasion and biofilm formation. plos.orgnih.govmdpi.com Several (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives, which include an ethoxyphenylpiperazine moiety, have been found to significantly inhibit this yeast-to-hypha transition. nih.gov

Antifungal Efficacy (MIC, µg/mL) of Selected Ethoxyphenylpiperazine Derivatives against Candida albicans
Derivative TypeMIC (µg/mL)Reference
para-alkoxyphenylcarbamic acid ester (butoxy, trifluoromethyl subst.)200 nih.govsemanticscholar.org
para-alkoxyphenylcarbamic acid ester (propoxy, fluoro subst.)390 semanticscholar.org

Antiviral Properties

Derivatives of 1-aryl-4-arylmethylpiperazine have been investigated for their potential as antiviral agents. nih.gov In a study focused on developing inhibitors for the Zika virus (ZIKV), a series of these derivatives were synthesized and evaluated. nih.gov Structure-activity relationship (SAR) analysis revealed that the anti-ZIKV activity was not directly correlated with the hydrophobicity of the molecules. nih.gov Notably, several new derivatives where a pyridine (B92270) group replaced the benzonitrile (B105546) moiety of a previously identified inhibitor, ZK22, demonstrated stronger antiviral activity, higher ligand lipophilicity efficiency, and lower cytotoxicity. nih.gov

Two compounds from this series, designated 13 and 33, were identified as novel ZIKV entry inhibitors with potential for oral availability. nih.gov Further investigation revealed that these active derivatives, along with the parent compound ZK22, also exhibited significant inhibitory effects on the replication of coronavirus and influenza A virus at low micromolar concentrations. nih.gov This suggests that the 1-aryl-4-arylmethylpiperazine chemical structure may serve as a promising scaffold for the development of broad-spectrum antiviral agents. nih.govresearchgate.net The piperazine core is a key feature in several FDA-approved antiviral drugs and compounds in clinical development. researchgate.net

Anticancer Research involving Ethoxyphenylpiperazine Derivatives

The arylpiperazine scaffold has garnered significant attention in the field of oncology due to its potential as a framework for developing novel anticancer agents. nih.govmdpi.comnih.gov These compounds exhibit a wide range of biological activities, including cytotoxic effects against cancer cells, and can interact with various molecular targets involved in cancer development. mdpi.comnih.gov

Cytotoxic Activity against Tumor Cell Lines

Derivatives of ethoxyphenylpiperazine have demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, the compound 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, also known as RX-5902, has shown potent growth inhibition in a range of human cancer cell lines, with IC50 values between 10 and 20 nM. nih.gov

In another study, a series of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and evaluated for their antiproliferative activity. nih.gov Among these, compound 7a displayed the most potent activity, with IC50 values ranging from 0.029 to 0.147 μM against four different cancer cell lines. nih.gov This compound was also found to induce cell cycle arrest at the G2/M phase and trigger apoptosis. nih.gov

Furthermore, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested for their cytotoxicity against a panel of cancer cell lines from various tissues, including liver, breast, colon, gastric, and endometrial cancers. researchgate.netnih.gov All the synthesized compounds exhibited significant cell growth inhibitory activity, with 50% growth inhibition observed at micromolar concentrations. nih.gov The table below summarizes the cytotoxic activity of selected ethoxyphenylpiperazine derivatives.

CompoundCancer Cell Line(s)IC50 Value(s)Reference
RX-5902Various human cancer cell lines10 - 20 nM nih.gov
Compound 7aFour types of cancer cell lines0.029 - 0.147 μM nih.gov
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesLiver, breast, colon, gastric, and endometrial cancer cell linesMicromolar concentrations nih.gov

Enzyme Inhibition in Cancer Pathways

The anticancer effects of ethoxyphenylpiperazine derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. mdpi.com The compound RX-5902 has been shown to target the p68 RNA helicase. nih.gov Direct binding of RX-5902 to Y593 phospho-p68 RNA helicase was confirmed, and the compound was found to inhibit the β-catenin dependent ATPase activity of this enzyme. nih.gov This inhibition leads to the downregulation of genes regulated by the β-catenin pathway, such as c-Myc and cyclin D1, which are crucial for cancer cell growth. nih.gov

Another avenue of research has focused on the development of piperazine derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play a role in inflammation and cancer. researchgate.net By targeting these enzymes, such compounds can exert both anti-inflammatory and anticancer effects. researchgate.net

Therapeutic Potential in Oncology

The diverse biological activities and the ability to interact with multiple molecular targets make ethoxyphenylpiperazine derivatives valuable candidates for further preclinical and clinical investigation in oncology. nih.govmdpi.comnih.gov The modular nature of the arylpiperazine structure allows for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties, thereby advancing their therapeutic potential. nih.govnih.gov

For example, compound 7a, a substituted quinazoline (B50416) derivative, not only showed potent in vitro antiproliferative activity but also significantly inhibited tumor growth in HepG2 xenograft models in vivo, without causing significant weight loss in the animals. nih.gov This suggests that this class of compounds has a favorable therapeutic window. nih.gov The piperazine ring is a component of several FDA-approved anticancer drugs, highlighting the significance of this scaffold in the development of new cancer therapies. researchgate.net The combination of the piperazine scaffold with other pharmacophores, such as in hybrid compounds, has also shown promising anticancer activity. researchgate.net

Other Investigated Biological Activities of Ethoxyphenylpiperazine Derivatives

Beyond their antiviral and anticancer properties, derivatives of ethoxyphenylpiperazine have been explored for other biological activities, most notably for their anti-inflammatory effects.

Anti-inflammatory Effects

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of molecules with a variety of biological actions, including anti-inflammatory properties. thieme-connect.com Research has shown that N-phenyl piperazine derivatives possess significant anti-inflammatory potential. biomedpharmajournal.org In one study, a series of these derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. biomedpharmajournal.org At a concentration of 500 µg/mL, all the tested compounds exhibited 85-90% anti-inflammatory effects. biomedpharmajournal.org

Another study investigated the anti-inflammatory effects of a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182). nih.gov This compound was found to reduce edema formation in a carrageenan-induced paw edema model and decrease cell migration, myeloperoxidase enzyme activity, and levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov

Furthermore, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) has also been shown to possess anti-inflammatory effects. nih.gov In a carrageenan-induced paw edema test, LQFM-008 reduced edema at all tested time points. nih.gov It also reduced both cell migration and protein exudation in a carrageenan-induced pleurisy model. nih.gov The anti-inflammatory activity of some H1-antihistaminic drugs containing a piperazine moiety has also been evaluated, with some new derivatives showing a remarkable decrease in acute inflammation. ingentaconnect.com

The table below summarizes the anti-inflammatory effects of selected ethoxyphenylpiperazine derivatives.

Compound/DerivativeModel/AssayObserved EffectsReference
N-phenyl piperazine derivativesIn vitro anti-inflammatory assay85-90% anti-inflammatory effect at 500 µg/mL biomedpharmajournal.org
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Carrageenan-induced paw edema and pleurisyReduced edema, cell migration, MPO activity, and pro-inflammatory cytokines nih.gov
4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008)Carrageenan-induced paw edema and pleurisyReduced edema, cell migration, and protein exudation nih.gov

Antioxidant Properties

The piperazine nucleus is a key structural motif in various compounds screened for antioxidant activity. nih.gov Research into aryl piperazine derivatives has explored their ability to scavenge free radicals and mitigate oxidative stress through various in vitro assays. nih.govnih.gov

One study investigated a series of new aryl/aralkyl substituted piperazine derivatives for their antioxidant potential using DPPH (2,2′-Diphenyl-1-picrylhydrazyl), ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power) methods. nih.govnih.gov The results indicated that the antioxidant capacity was highly dependent on the specific substitutions on the aryl ring. nih.gov Notably, the presence of a hydroxyl group on the phenyl ring was found to be essential for the highest antioxidant activity, as seen in compound 3c ([1-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione]). nih.govnih.gov This compound demonstrated significant scavenging activity in both DPPH and ABTS assays. nih.gov

In the ABTS radical scavenging assay, several of the tested piperazine derivatives showed potent activity, with compound 3c exhibiting a lower IC₅₀ value (indicating higher potency) than the standard antioxidant BHT. nih.gov The DPPH assay also confirmed the radical scavenging properties of these compounds, although their potency was generally lower than that of BHT. nih.gov

Another study on 1-(phenoxyethyl)-piperazine derivatives found that substitutions on the phenoxy moiety influenced antioxidant properties. ptfarm.pl Specifically, compounds with methyl substitutions were shown to increase superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity. ptfarm.plconsensus.app

The collective findings suggest that the 1-arylpiperazine scaffold, to which this compound belongs, is a promising base for the development of compounds with antioxidant properties. The specific nature of the substituent on the phenyl ring—in this case, an ethoxy group—is expected to modulate this activity.

Table 1: In Vitro Antioxidant Activity of Selected Aryl Piperazine Derivatives

Compound ID Substitution DPPH Scavenging IC₅₀ (µmol/L) ABTS Scavenging IC₅₀ (µmol/L)
3a Phenyl 371.97 55.87
3b 4-Fluorophenyl - 345.25
3c 4-Hydroxyphenyl 189.42 3.45
3f Benzyl (B1604629) 420.57 41.04
BHT (Standard) 113.17 26.29

Data sourced from a study on xanthine-containing piperazine derivatives. nih.gov

Radioprotective Activity

The search for effective agents to protect against the harmful effects of ionizing radiation has led to the investigation of various synthetic compounds, including piperazine derivatives. nih.govrsc.org Exposure to ionizing radiation can cause significant cellular damage, primarily through the generation of reactive oxygen species that lead to DNA double-strand breaks and apoptosis (programmed cell death). nih.gov

Research has focused on a series of 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents. nih.govrsc.orgnih.govresearchgate.net These studies aimed to develop compounds that could protect human cells from radiation-induced damage while exhibiting low cytotoxicity. nih.govnih.gov In one such study, synthesized derivatives were evaluated for their ability to protect human cells from radiation-induced apoptosis. nih.gov Compound 8 from this series was noted for exhibiting a radioprotective effect on cell survival in vitro and for enhancing the 30-day survival of mice after whole-body irradiation, although the in vivo result was not statistically significant. nih.govnih.gov

A more recent study on second-generation piperazine derivatives further explored this potential. rsc.orgrsc.org A series of 1-(2-hydroxyethyl)piperazine derivatives were assessed for their radioprotective effects in a human lymphoblastic leukemia cell line (MOLT-4) and in peripheral blood mononuclear cells (PBMCs) exposed to gamma radiation. rsc.org The efficacy was quantified by measuring the mitigation of DNA damage using the dicentric chromosome assay. rsc.org Among the tested compounds, compound 6 emerged as a leading candidate, showing significant radioprotective effects in vitro with minimal cytotoxicity. rsc.orgrsc.orgCompound 3 from the same series also demonstrated notable efficacy, particularly in reducing the formation of dicentric chromosomes, indicating its potential to mitigate radiation-induced DNA damage. rsc.org These findings highlight the potential of the piperazine scaffold in the design of novel and effective radioprotective agents. rsc.org

Table 2: Summary of Findings on Radioprotective Piperazine Derivatives

Compound Series Key Finding Model System Reference
1-(2-hydroxyethyl)piperazine derivatives Compound 8 showed a radioprotective effect on cell survival in vitro and low toxicity in vivo. Human cell lines and mice nih.govnih.gov
Second-generation 1-(2-hydroxyethyl)piperazine derivatives Compound 6 demonstrated the most significant in vitro radioprotective effects with minimal cytotoxicity. MOLT-4 cells and PBMCs rsc.orgrsc.org
Second-generation 1-(2-hydroxyethyl)piperazine derivatives Compound 3 was effective in reducing dicentric chromosomes, indicating DNA damage mitigation. MOLT-4 cells and PBMCs rsc.org

Anthelmintic Activity

The piperazine core is well-established in the field of anthelmintic drugs, with piperazine citrate (B86180) being a standard treatment for parasitic worm infections. ijprs.comresearchgate.net Consequently, numerous studies have focused on synthesizing and screening new piperazine derivatives to discover agents with improved efficacy. ijprs.comijpsr.com The mechanism of action for piperazine compounds typically involves causing a state of narcosis or flaccid paralysis in the worms, leading to their expulsion from the host. researchgate.net

In one study, a series of 1,4-disubstituted piperazine derivatives were synthesized and evaluated for their anthelmintic activity in vitro against the earthworm Eisenia fetida. ijprs.com All the synthesized compounds in this series demonstrated promising anthelmintic activity at a concentration of 5 mg/ml when compared with the reference drug Piperazine citrate. ijprs.com

Another research effort involved the synthesis of newer piperazine derivatives and their screening against the Pheretima posthuma species of earthworm. researchgate.net This study found that all tested derivatives showed moderate to good anthelmintic activity. Among the synthesized compounds, 2-(4-methylpiperazin-1-yl)-1-phenyldiazene (4a) , 2-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)diazene (4b) , and 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)diazene (4c) were identified as the most potent, showing faster times to paralysis and death of the worms compared to the standard. researchgate.net These results underscore the continued importance of the piperazine framework in the development of new anthelmintic agents. researchgate.netresearchgate.net

Table 3: Anthelmintic Activity of Selected Piperazine Derivatives against Pheretima posthuma

Compound ID Concentration (mg/mL) Time to Paralysis (min) Time to Death (min)
4a 75.0 23.66 45.33
4b 75.0 25.33 47.66
4c 75.0 28.66 50.33
Piperazine Citrate 75.0 48.33 75.66

Data is a representation of findings from the cited study. researchgate.net

Structure Activity Relationship Sar Studies for 1 4 Ethoxyphenyl Piperazine Analogues

Elucidation of Pharmacophoric Requirements within the Piperazine (B1678402) Scaffold

The pharmacophore model for arylpiperazine derivatives, including analogues of 1-(4-ethoxyphenyl)piperazine, is generally characterized by an aromatic ring and a basic nitrogen atom within the piperazine moiety. mdpi.com These features are considered essential for interaction with various biological targets, particularly G-protein coupled receptors like serotonin (B10506) and dopamine (B1211576) receptors. mdpi.commdpi.com

Key pharmacophoric features include:

Aromatic Moiety: The aryl group, in this case, the 4-ethoxyphenyl group, is a critical component for receptor recognition. It often engages in hydrophobic and van der Waals interactions within the binding pocket of the target protein. mdpi.com

Piperazine Ring: The piperazine ring serves as a central scaffold. Its conformational flexibility allows it to adopt an optimal orientation for receptor binding.

Basic Nitrogen (N4): The distal nitrogen atom of the piperazine ring is typically protonated at physiological pH. This positively charged nitrogen is crucial for forming ionic interactions with acidic amino acid residues, such as aspartate, in the binding sites of many receptors. mdpi.com

Linker/Spacer: In many arylpiperazine derivatives, a linker or spacer connects the piperazine scaffold to another molecular fragment. The length and nature of this linker are often critical for achieving optimal affinity and selectivity for a specific target. acs.orgnih.gov

Studies on various arylpiperazine derivatives have shown that the N-arylpiperazine moiety is a fundamental structural motif for ligands targeting serotonin (5-HT) receptors, particularly the 5-HT1A subtype. mdpi.com The interaction model for 5-HT1A receptor agonists highlights an ionic bond between the protonated nitrogen of the piperazine ring and an aspartate residue, as well as a CH–π interaction between the aromatic ring and a phenylalanine residue. mdpi.com

Impact of Substituent Modifications on Biological Activity

Modifications of the substituents on both the aryl ring and other parts of the this compound molecule have a profound impact on biological activity, including receptor affinity and selectivity.

Substitutions on the Aryl Ring: The nature and position of substituents on the phenyl ring are critical determinants of pharmacological activity. For instance, electron-withdrawing groups in the para position of the phenyl ring have been shown to significantly reduce affinity for both 5-HT1A and D2A receptors. nih.gov In contrast, substitutions at the ortho and meta positions can have varied effects depending on the specific substituent and the target receptor. For example, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, a 2-methoxyphenyl substituent enhanced affinity for the D3 receptor, while a 2,3-dichlorophenyl substitution resulted in the highest D3 receptor affinity. acs.org

The following table summarizes the effects of various aryl substituents on receptor binding affinity in different arylpiperazine series.

Series/ScaffoldAryl SubstituentTarget Receptor(s)Observed Effect on Affinity
Coumarin-linked N-phenylpiperazinespara-electron-withdrawing groups5-HT1A, D2AStrongly reduced affinity for both receptors nih.gov
[4-(4-Carboxamidobutyl)]-1-arylpiperazines2-methoxyphenylD3, D2~3-fold enhancement at D3, ~10-fold higher at D2 acs.org
[4-(4-Carboxamidobutyl)]-1-arylpiperazines2,3-dichlorophenylD3Highest affinity in the series acs.org
FPMINT AnaloguesHalogen on fluorophenyl moietyENT1, ENT2Essential for inhibitory effects frontiersin.org

Modifications of the Piperazine Ring and Linker: Alterations to the piperazine ring itself or the linker connecting it to other molecular fragments can also significantly influence activity. For instance, replacement of the piperazine ring with a homopiperazine (B121016) has been explored in the development of serotonin and noradrenaline reuptake inhibitors. lookchem.com The length of an alkyl linker connecting the arylpiperazine moiety to a terminal amide fragment is crucial for affinity to both 5-HT1A and α1-adrenergic receptors, with optimal lengths typically being three or four methylene (B1212753) units. acs.orgnih.gov

The table below illustrates the impact of linker length on receptor affinity for a series of arylpiperazine derivatives.

Compound SeriesLinker Length (n=methylenes)5-HT1A Receptor Affinity Orderα1-Adrenergic Receptor Affinity Order
1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones1, 2, 3, 44 > 1 >> 3 ≈ 23 ≈ 4 > 1 ≈ 2
1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones1, 2, 3, 44 > 1 >> 3 ≈ 23 ≈ 4 > 1 ≈ 2

Data derived from a study on arylpiperazine derivatives with terminal pyrrolidinedione moieties. nih.gov

Enantioselectivity in Pharmacological Responses

Chirality can play a significant role in the pharmacological activity of this compound analogues, leading to differences in receptor binding affinity and functional activity between enantiomers. The introduction of a stereocenter, for instance in a substituent on the piperazine ring or in a linker chain, can result in enantioselective interactions with the chiral environment of the target receptor.

A notable example is the development of enantioselective D3 receptor antagonists from a series of N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides. nih.gov In this study, the introduction of a hydroxyl group on the butyl linker created a chiral center, and the separated enantiomers (R- and S-22) exhibited significant differences in their affinity for the D3 receptor. nih.gov This enantioselectivity was more pronounced at the D3 receptor than at the D2 receptor, suggesting that a specific binding region may be involved in this stereoselective recognition. nih.gov

The development of enantioselective synthetic methods, such as organocatalytic approaches, allows for the preparation of enantiopure C2-functionalized piperazines, which are valuable for investigating enantioselective inhibition of biological targets. nih.gov

Computational Chemistry and Molecular Docking Studies in SAR Elucidation

Computational chemistry and molecular docking have become indispensable tools for elucidating the SAR of this compound analogues. These in silico methods provide valuable insights into the binding modes of ligands at their target receptors, helping to rationalize observed biological activities and guide the design of new compounds.

Molecular docking studies can predict the preferred orientation of a ligand within a receptor's binding site and identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to binding affinity. For example, docking studies of FPMINT analogues, inhibitors of human equilibrative nucleoside transporters (ENTs), suggested that the binding site of one potent analogue in ENT1 may be different from that of other conventional inhibitors. frontiersin.org In another study, docking of piperazine-based compounds into the sigma-1 receptor revealed a bidentate salt bridge interaction involving the piperidine (B6355638) nitrogen and the carboxylate groups of Glu172 and Asp126 residues for the most potent ligands. nih.gov

These computational approaches, often combined with experimental data, allow for a more rational approach to drug design. By understanding the structural requirements for optimal receptor interaction at a molecular level, researchers can prioritize the synthesis of compounds with a higher probability of desired biological activity.

Preclinical Pharmacological and Toxicological Investigations of 1 4 Ethoxyphenyl Piperazine

Toxicology and Safety Assessment of Ethoxyphenylpiperazine Derivatives

In Vivo Toxicity Profiles

A comprehensive review of available scientific literature reveals a notable absence of specific in vivo toxicity studies for 1-(4-ethoxyphenyl)piperazine. To date, key toxicological parameters such as the median lethal dose (LD50) have not been established for this compound. The lack of published research on its acute or chronic effects in animal models means that a definitive in vivo toxicity profile cannot be constructed at this time.

For context and comparison, toxicological data for the parent compound, piperazine (B1678402), is available. Piperazine exhibits low acute toxicity. mdpi.comeuropa.eu

Differentiation from Structurally Related Compounds in Toxicological Analysis

In toxicological analysis, it is crucial to differentiate this compound from its structural analogues, primarily its parent compound, piperazine, and the closely related 1-(4-methoxyphenyl)piperazine (MeOPP). These distinctions are critical due to the potential for varied metabolic pathways and toxicological outcomes arising from subtle differences in their chemical structures.

The primary structural difference between this compound and 1-(4-methoxyphenyl)piperazine is the nature of the alkoxy group attached to the phenyl ring—an ethoxy group in the former and a methoxy (B1213986) group in the latter. This seemingly minor variation can influence the compound's lipophilicity, metabolic fate, and interaction with biological targets, thereby altering its toxicity profile. For instance, the metabolism of MeOPP involves demethylation to para-hydroxyphenylpiperazine, a process mediated by the CYP2D6 enzyme in the liver. wikipedia.org It is plausible that this compound undergoes a similar de-ethylation, but specific metabolic studies are required for confirmation.

Furthermore, both this compound and MeOPP differ significantly from the unsubstituted parent compound, piperazine. Piperazine itself has a low acute toxicity profile. mdpi.comeuropa.eu The addition of a substituted phenyl group to the piperazine ring, as seen in this compound and MeOPP, introduces a significant structural modification that can lead to different pharmacological and toxicological properties.

In the context of designer drugs, various piperazine derivatives have been studied for their toxic effects. For example, studies on compounds like N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and MeOPP have shown that they can induce hepatic toxicity through mechanisms such as increased reactive oxygen species formation, ATP and glutathione depletion, and activation of caspase-3. nih.gov The toxic potential can vary in magnitude among these different analogues. nih.gov

The toxicological profiles of several piperazine derivatives have been evaluated using the nematode Caenorhabditis elegans as an in vivo model. In one study, the 50% lethal concentrations (LC50) for BZP, MeOPP, and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) were determined to be 52.21, 5.72, and 1.22 mM, respectively. researchgate.net These findings highlight how substitutions on the piperazine ring system can significantly impact toxicity.

A comparative overview of the toxicity of related piperazine compounds is presented in the table below.

Comparative Toxicity Data of Structurally Related Piperazine Compounds

CompoundAnimal ModelRoute of AdministrationToxicity EndpointValue
N-benzylpiperazine (BZP)C. elegans-LC5052.21 mM researchgate.net
1-(4-methoxyphenyl)piperazine (MeOPP)C. elegans-LC505.72 mM researchgate.net
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)C. elegans-LC501.22 mM researchgate.net

It is important to note that while the toxicity data for related compounds can provide some indication of potential hazards, direct extrapolation to this compound is not scientifically valid without specific empirical data for this compound. The subtle structural differences can lead to significant changes in toxicological properties. Therefore, dedicated in vivo toxicity studies are necessary to accurately characterize the toxicological profile of this compound.

Analytical Methodologies for 1 4 Ethoxyphenyl Piperazine Detection and Quantification

Chromatographic Techniques for Analysis

Chromatography is the cornerstone of analytical efforts for 1-(4-Ethoxyphenyl)piperazine, providing the necessary separation from other substances that could interfere with analysis. unodc.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental to its identification. unodc.orgrdd.edu.iq

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is a principal separation technique used in the forensic analysis of piperazine (B1678402) derivatives. unodc.org When coupled with a UV detector, HPLC can quantify this compound based on the ultraviolet absorbance of its ethoxyphenyl moiety. For more definitive identification, coupling HPLC with a mass spectrometer (MS) is preferred. nih.govnih.govmdpi.com This combination, known as LC-MS, separates the compound from a mixture, after which the mass spectrometer provides mass-to-charge ratio (m/z) data, confirming the molecular weight of the analyte. For this compound, the expected protonated molecule [M+H]⁺ would correspond to its molecular weight of 206.29 g/mol . guidechem.comchemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is one of the most widely used techniques in forensic laboratories for the identification of piperazine derivatives and other controlled substances. unodc.orgoup.comresearchgate.net This method separates volatile compounds in the gas phase before detecting them with a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for the compound. researchgate.net

A significant challenge in the analysis of designer drugs is the existence of isobaric compounds—molecules that have the same nominal mass but different structures. oup.comresearchgate.net For instance, this compound is isobaric with other designer drugs like methylenedioxybenzylpiperazines. Standard GC-MS analysis can sometimes struggle to differentiate these compounds based on mass spectra alone. oup.comresearchgate.net

Research has shown that while the mass spectra of ethoxybenzylpiperazines and their isobars are very similar, the ethoxy-substituted compounds produce a unique fragment ion at m/z 107. oup.comresearchgate.netresearchgate.net This specific ion, resulting from the loss of ethylene (B1197577) from the ethoxybenzyl cation (m/z 135), is a key marker for distinguishing ethoxybenzylpiperazines. researchgate.net The relative abundance of this ion is highest for the 4-ethoxy isomer, aiding in its specific identification. researchgate.net

Compound ClassKey Cation (m/z)Unique Fragment Ion (m/z)Significance
Ethoxybenzylpiperazines135107Marker for ethoxy substitution
Methylenedioxybenzylpiperazines135-Lacks the m/z 107 fragment

Ultra-High-Performance Liquid Chromatography (UHPLC) with Fluorescence Detection (FLD)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times and higher resolution, which is critical when dealing with complex matrices. lcms.cz For compounds that are not naturally fluorescent or have weak fluorescence, detection can be achieved by coupling UHPLC with a Fluorescence Detector (FLD) after a process called derivatization. nih.govresearchgate.netresearchgate.net

A common strategy involves pre-column derivatization, where the analyte is reacted with a fluorescent tagging agent before being injected into the UHPLC system. nih.govrsc.org For piperazine-containing compounds, reagents like dansyl chloride are used to form a highly fluorescent derivative. nih.govresearchgate.net This approach dramatically increases the sensitivity of the method, allowing for the detection of trace amounts of the substance. researchgate.net The technical requirements for a UHPLC-compatible FLD include high data collection rates and small-volume flow cells to maintain the high resolution achieved by the UHPLC column. lcms.cz

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides an even higher level of specificity and confidence in compound identification. nih.govsemanticscholar.orgcore.ac.uk This technique involves multiple stages of mass analysis. In the first stage, the precursor ion—the protonated molecule of this compound (m/z 207)—is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage. nih.govsemanticscholar.org

This process creates a unique fragmentation pattern specific to the compound's structure, which is highly effective for distinguishing it from isomers and other interfering substances. Methods like Multiple Reaction Monitoring (MRM) can be used to selectively monitor specific precursor-to-product ion transitions, offering exceptional sensitivity and selectivity for quantification in complex biological samples. nih.govresearchgate.net For piperazine derivatives, characteristic product ions often arise from the cleavage of the piperazine ring. semanticscholar.org

Derivatization Approaches for Enhanced Detection and Quantification

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, this is particularly useful for improving chromatographic behavior and increasing detector response. nih.govjocpr.comgoogle.com

In GC-MS analysis, the polarity of the piperazine molecule can lead to poor peak shape. google.com Derivatization with reagents like acetic anhydride (B1165640) or perfluoroacylating agents (e.g., trifluoroacetic anhydride) converts the polar secondary amine group into a less polar, more volatile derivative, resulting in sharper chromatographic peaks and improved separation. oup.comresearchgate.netgoogle.com

For HPLC with UV or fluorescence detection, derivatization is employed to attach a chromophore or fluorophore to the molecule. Since the native piperazine structure may lack strong UV absorbance or fluorescence, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride are used to create derivatives that can be detected at very low concentrations. nih.govjocpr.comjocpr.com

TechniqueDerivatizing AgentPurpose
GC-MSTrifluoroacetic Anhydride (TFAA)Improve volatility and peak shape
GC-MSAcetic AnhydrideImprove chromatographic behavior
HPLC-UV4-chloro-7-nitrobenzofuran (NBD-Cl)Form a UV-active derivative
HPLC-FLD / UHPLC-FLDDansyl ChlorideForm a highly fluorescent derivative

Application in Biological Matrices and Forensic Analysis

The analysis of this compound in forensic and biological contexts requires robust and validated methods capable of handling complex sample matrices. ojp.govmdpi.com

In forensic analysis, the primary goal is the unambiguous identification of the compound in seized powders, tablets, or other materials. unodc.orgojp.gov GC-MS is a standard technique for this purpose due to its specificity and extensive libraries of mass spectra. unodc.orgoup.com The ability to differentiate this compound from its isomers is crucial for legal proceedings. oup.comojp.gov

When analyzing biological matrices such as urine or blood, sample preparation is a critical first step to remove proteins, fats, and other endogenous components that can interfere with the analysis. nih.govmdpi.com Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net For some GC-MS procedures, an acid hydrolysis step may be used to release the drug from its metabolites before extraction and derivatization. nih.gov LC-MS/MS is increasingly the method of choice for biological samples due to its high sensitivity and selectivity, which allows for the detection of low concentrations of the parent drug and its metabolites. nih.govmdpi.com

Advanced Applications and Therapeutic Potential of 1 4 Ethoxyphenyl Piperazine in Drug Discovery

Lead Compound Development for Pharmaceutical Interventions

The 1-(4-ethoxyphenyl)piperazine structure serves as a valuable lead compound in the development of new pharmaceutical interventions. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. technologynetworks.com Researchers utilize this core scaffold to synthesize libraries of derivatives, systematically altering its structure to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets. nih.gov

One area of development involves the creation of inhibitors for Poly (ADP-Ribose) Polymerase (PARP), an enzyme crucial in DNA repair and a key target in oncology. nih.govnih.gov In a study focused on human breast cancer cells, a series of thiouracil amides were synthesized using a piperazine (B1678402) template. The research identified that derivatives incorporating the this compound scaffold exhibited significant efficacy. Specifically, modifications on the phenyl ring of the piperazine moiety influenced the compounds' ability to inhibit PARP1 and reduce cancer cell viability. nih.gov

Another line of research has explored fluoroethoxy-1,4-diphenethyl piperazine derivatives as potential inhibitors of the vesicular monoamine transporter-2 (VMAT2), a target for treating psychostimulant use disorders. nih.gov By modifying the core piperazine structure, researchers developed compounds with high affinity and selectivity for VMAT2. These studies demonstrate how the ethoxyphenylpiperazine scaffold can be systematically modified to generate potent and selective inhibitors for critical neurological targets. nih.gov

The following table summarizes the activity of selected derivatives based on the piperazine scaffold, highlighting how structural modifications impact their therapeutic potential.

Compound IDCore Scaffold ModificationTargetActivity (IC₅₀)
5a 1-(4-methylphenyl)piperazinePARP1 / Breast Cancer Cells22.68 µM
5b 1-(4-chlorophenyl)piperazinePARP1 / Breast Cancer Cells25.71 µM
5e This compound derivativePARP1 / Breast Cancer Cells18.23 µM
5f 1-(4-fluorophenyl)piperazinePARP1 / Breast Cancer Cells29.34 µM
15b Fluoroethoxy-diphenethyl piperazineVMAT2Kᵢ = 0.073 µM
15d Fluoroethoxy-diphenethyl piperazineVMAT2Kᵢ = 0.014 µM

Data sourced from studies on PARP inhibitors and VMAT2 inhibitors. nih.govnih.gov

Role in Radioligand Development for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in drug development and clinical diagnostics to visualize and quantify biological processes in vivo. frontiersin.orgd-nb.info The development of selective radioligands—biologically active molecules labeled with a positron-emitting radioisotope like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F])—is essential for PET imaging. frontiersin.orgmdpi.com The this compound scaffold has proven to be a suitable framework for designing such radioligands.

A key application is in the imaging of sigma-1 receptors (σ1R), which are overexpressed in various cancers, making them a valuable target for diagnostic imaging. nih.gov Researchers have successfully synthesized a fluorinated analogue, 1-(4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ), for this purpose. nih.gov This radiotracer was developed based on docking studies that identified the parent compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ), as a potent ligand for σ1R. nih.gov

The radiosynthesis of [¹⁸F]FEt-PPZ was achieved with good activity yield and high radiochemical purity. Subsequent preclinical studies in melanoma-tumor-bearing mice demonstrated significant tumor uptake, validating its potential for imaging σ1R-expressing tumors. nih.gov Similarly, methoxy (B1213986) phenyl piperazine derivatives have been radiolabeled with [¹¹C] to successfully map metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) in the brain, a receptor implicated in several neuropsychiatric disorders. nih.govresearchgate.net These examples underscore the utility of the ethoxyphenylpiperazine core in creating targeted probes for non-invasive imaging of important disease-related biomarkers.

The table below details key characteristics of radioligands developed from the ethoxyphenylpiperazine scaffold.

RadioligandIsotopeTarget ReceptorRadiochemical PurityActivity YieldApplication
[¹⁸F]FEt-PPZ ¹⁸FSigma-1 (σ1R)>95%32% ± 5.8%Cancer Imaging
[¹¹C]-labeled N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine ¹¹CmGluR198.9%52% ± 6%Neuroreceptor Imaging

Data sourced from studies on PET radioligand development. nih.govnih.gov

Innovative Therapeutic Strategies based on the Ethoxyphenylpiperazine Scaffold

The structural versatility of the ethoxyphenylpiperazine scaffold allows for its application in a wide range of innovative therapeutic strategies beyond conventional targets. nih.govresearchgate.net This privileged structure is a cornerstone in the design of molecules targeting complex diseases like cancer and neurological disorders. researchgate.netsilae.it

In oncology, derivatives of this scaffold are being investigated for their potential as anticancer agents. mdpi.comresearchgate.net For instance, research into phenylsulfonylpiperazine derivatives has identified compounds with significant cytotoxic activity against luminal breast cancer cells. mdpi.com One promising compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, demonstrated a potent IC₅₀ value of 4.48 µM and a high selectivity index in MCF7 cells. This suggests that the ethoxyphenylpiperazine framework can be adapted to create highly selective and effective anticancer agents. mdpi.com

In the realm of neuropharmacology, the scaffold is integral to compounds targeting various neurotransmitter systems. Aryl-piperazine derivatives are known to interact with serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are critical in the pathophysiology of anxiety, depression, and psychosis. silae.itijrrjournal.com The ability to modify the scaffold allows for the fine-tuning of receptor affinity and selectivity, leading to the development of drugs with specific neurological effects. For example, compounds like Gepirone, an aryl-piperazine derivative, act as 5-HT1A receptor agonists and have demonstrated anxiolytic effects. ijrrjournal.com

The broad applicability of the ethoxyphenylpiperazine scaffold is further highlighted by its use in developing antioxidants. Novel 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their ability to protect against oxidative injury, a key factor in neurodegenerative disorders and inflammation. nih.gov These diverse applications illustrate the remarkable utility of the ethoxyphenylpiperazine scaffold as a foundational element in the generation of novel therapeutic agents for a multitude of diseases. nih.gov

The following table presents various therapeutic strategies employing the ethoxyphenylpiperazine scaffold.

Derivative ClassTherapeutic Target/StrategyIndication
PhenylsulfonylpiperazinesCytotoxicity in Luminal Breast Cancer CellsBreast Cancer
Aryl-piperazines (e.g., Gepirone)5-HT1A Receptor AgonismAnxiety Disorders
1,4-disubstituted piperazine-2,5-dionesAntioxidant ActivityOxidative Stress-Related Diseases
Fluoroethoxy-diphenethyl piperazinesVMAT2 InhibitionSubstance Use Disorders
Thiouracil amidesPARP1 InhibitionBreast Cancer

Data compiled from research on various therapeutic applications of piperazine derivatives. nih.govnih.govmdpi.comijrrjournal.comnih.gov

Future Directions and Research Gaps in 1 4 Ethoxyphenyl Piperazine Studies

Unexplored Therapeutic Areas and Targets

The versatility of the arylpiperazine structure is well-documented, with derivatives showing efficacy in a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. researchgate.netijrrjournal.com However, research into compounds based on the 1-(4-ethoxyphenyl)piperazine core has been comparatively focused. Future research should aim to broaden the scope of investigation into new and underexplored therapeutic applications.

Inflammatory and Autoimmune Diseases: Many G-protein coupled receptors (GPCRs), which are common targets for arylpiperazine compounds, play crucial roles in modulating inflammatory pathways. The potential of this compound derivatives as antagonists or agonists for chemokine, cytokine, or prostanoid receptors involved in conditions like rheumatoid arthritis, inflammatory bowel disease, or psoriasis is an area ripe for exploration.

Metabolic Disorders: Beyond the established role of some piperazine (B1678402) derivatives as GPR119 agonists for diabetes and obesity, the this compound scaffold could be leveraged to target other key proteins in metabolic regulation. nih.gov Targets such as peroxisome proliferator-activated receptors (PPARs), fibroblast growth factor receptors (FGFRs), or various enzymes involved in lipid and glucose metabolism represent promising, yet unexplored, avenues. google.com

Orphan and Neglected Diseases: The synthetic accessibility of this compound makes it an attractive starting point for developing treatments for rare and neglected diseases. Investigating its utility in developing agents against parasitic infections, rare cancers, or genetic disorders where known targets have binding pockets amenable to arylpiperazine ligands could address significant unmet medical needs.

Dermatological Conditions: Derivatives of the related compound, 4-(4-hydroxyphenyl)piperazine, have shown potent tyrosinase inhibitory activity, suggesting applications in treating hyperpigmentation disorders. nih.gov Systematically exploring derivatives of this compound for activity against tyrosinase and other enzymes relevant to dermatological conditions like melanoma could yield novel therapeutic agents. mdpi.com

Advanced Preclinical and Clinical Development Needs

While numerous derivatives of this compound have been synthesized and evaluated in initial in vitro assays, a significant gap exists in their progression through the drug development pipeline. There is a pressing need for comprehensive preclinical studies to validate the therapeutic potential of promising lead compounds.

In Vivo Efficacy and Pharmacokinetics: The primary hurdle is the transition from in vitro activity to in vivo efficacy. Advanced preclinical development requires establishing relevant animal models for the targeted diseases to assess the therapeutic effects of novel derivatives. Concurrently, detailed pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which are critical determinants of their clinical viability.

Toxicology and Safety Pharmacology: A major research gap is the lack of comprehensive toxicological data. To advance towards clinical trials, rigorous IND-enabling toxicology studies are necessary. These include acute and chronic toxicity studies in multiple species, genotoxicity assays, and safety pharmacology assessments to identify potential off-target effects on cardiovascular, respiratory, and central nervous systems.

Biomarker Development: For many of the proposed therapeutic areas, the development of reliable biomarkers is crucial for assessing drug efficacy in both preclinical models and subsequent human trials. Future research should focus on identifying and validating biomarkers that can provide early indications of a compound's biological activity and therapeutic response.

Clinical Trial Initiation: To date, there is a scarcity of this compound derivatives that have entered formal clinical trials. clinicaltrials.gov Bridging this gap requires a concerted effort to perform the necessary preclinical work to identify a clinical candidate and file an Investigational New Drug (IND) application. The well-established presence of the piperazine moiety in many FDA-approved drugs provides a degree of confidence in its general safety and drug-like properties, which should encourage further development. nih.govresearchgate.net

Refinement of Structure-Activity Relationships and Mechanistic Elucidation

A deeper understanding of how the chemical structure of this compound derivatives relates to their biological activity is fundamental for rational drug design. While initial structure-activity relationship (SAR) studies have been conducted for some derivative classes, there is a need for more systematic and high-resolution approaches. tmc.eduresearchgate.net

Systematic SAR Studies: Future research should involve the systematic modification of all parts of the this compound scaffold. This includes altering the ethoxy group, substituting various positions on the phenyl ring, and exploring a wide array of substituents on the second nitrogen of the piperazine ring. These studies will help to build comprehensive SAR models that can guide the design of more potent and selective compounds. nih.govmdpi.com

Computational Modeling and Docking: Integrating computational chemistry is essential for refining SAR. Molecular docking studies can predict the binding modes of derivatives within their target proteins, providing insights into key molecular interactions. nih.govpolyu.edu.hk Quantitative Structure-Activity Relationship (QSAR) models can be developed from experimental data to create predictive tools for designing next-generation compounds with improved activity and properties.

Elucidation of Molecular Mechanisms: Beyond identifying that a compound is active, it is crucial to understand how it works. For instance, some piperazine-containing compounds are known to be competitive inhibitors of their enzyme targets, while others induce cell cycle arrest. nih.govmdpi.com Future studies should employ advanced biochemical and cell biology techniques (e.g., proteomics, transcriptomics, CRISPR-based screening) to precisely map the molecular pathways modulated by active this compound derivatives. This mechanistic clarity is vital for predicting efficacy and potential side effects.

The table below presents an example of SAR data for tyrosinase inhibitors based on a (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone scaffold, illustrating how substitutions on the aroyl moiety influence inhibitory activity. Similar systematic studies are needed for the this compound core across various targets.

CompoundSubstituent (R)IC₅₀ (μM) against AbTYR
Kojic Acid (Reference)-17.8
Precursor 1-28.9
Compound 2H73.2
Compound 94-Cl2.8
Compound 102,4-Cl₂1.5
Compound 212-OCH₃4.6
Compound 234-OCH₃9.8

Data adapted from in vitro studies on Agaricus bisporus tyrosinase (AbTYR). nih.gov

Development of Novel and High-Throughput Analytical Techniques

Efficient drug discovery and development rely on robust analytical methods for compound characterization, purity assessment, and quantification in biological matrices. While standard analytical techniques are applicable to this compound, there is a need to develop more advanced and high-throughput methodologies to accelerate research. unodc.org

High-Throughput Screening (HTS) Assays: A significant gap is the lack of HTS-compatible assays for screening large libraries of this compound derivatives. cijournal.ru Developing miniaturized, automated assays (e.g., fluorescence, luminescence, or label-free detection) for the unexplored targets identified in section 8.1 would dramatically increase the pace of lead discovery.

Advanced Chromatographic and Mass Spectrometric Methods: While methods like HPLC and LC-MS are commonly used for piperazine analysis, there is a need to develop ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS) methods. rdd.edu.iqntu.edu.iq These techniques would offer faster analysis times, greater sensitivity, and improved accuracy for pharmacokinetic studies and the identification of metabolites from complex biological samples.

Chiral Separation Techniques: Many biologically active piperazine derivatives are chiral, with enantiomers often exhibiting different pharmacological and toxicological profiles. nih.gov A research gap exists in the development of efficient and scalable chiral separation methods, such as supercritical fluid chromatography (SFC) or chiral HPLC, to isolate and study the individual stereoisomers of this compound derivatives.

Reference Standards and Material Availability: The availability of certified reference materials for this compound and its key derivatives and metabolites is crucial for ensuring the accuracy and reproducibility of analytical results. unodc.org Future efforts should include the synthesis and certification of these standards to support advanced research and development activities.

The following table summarizes common analytical techniques used for the determination of piperazine compounds.

TechniquePrinciplePrimary Application
SpectrophotometryMeasurement of light absorption after a color-forming reaction.Quantification in pharmaceutical formulations.
Gas Chromatography (GC)Separation of volatile compounds in the gas phase.Purity testing and quantification of the parent compound.
High-Performance Liquid Chromatography (HPLC)Separation of compounds in a liquid phase under high pressure.Quantification, purity analysis, and stability testing.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation by HPLC followed by mass-based detection.Quantification in biological matrices, metabolite identification.

Information compiled from reviews on analytical methods for piperazine determination. rdd.edu.iqntu.edu.iq

Q & A

Q. What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)piperazine and its derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves coupling reactions between substituted benzoic acids and piperazine intermediates. For example:

  • Coupling Reactions : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent to link N-(4-methoxyphenyl)piperazine with benzoic acids, yielding 1-aroyl-4-(4-methoxyphenyl)piperazine derivatives .
  • Demethylation : To introduce hydroxyl groups, demethylation of methoxy-substituted precursors (e.g., 1-(4-methoxyphenyl)piperazine) can be performed using reagents like BBr₃ or HBr/AcOH, with yields optimized at 70–90% under mild conditions .

Q. How can researchers characterize this compound derivatives?

Methodological Answer: Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy vs. methoxy groups) and piperazine ring conformation. For example, the ethoxy group shows characteristic δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₂H₁₈N₂O for this compound).
  • Chromatography : HPLC or GC-MS ensures purity (>95%) and monitors reaction progress .

Advanced Tip : Pair Raman microspectroscopy (20 mW laser, 128–256 scans) with multivariate analysis (PCA-LDA) to distinguish structural isomers, such as ethoxy vs. methoxy analogs .

Q. How does the ethoxy substituent position influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) :

  • Positional Effects : The 4-ethoxy group enhances solubility and metabolic stability compared to 2- or 3-ethoxy analogs. For example, this compound derivatives show higher dopamine reuptake inhibition (IC₅₀ = 0.8 μM) than 3-ethoxy variants (IC₅₀ = 2.1 μM) .
  • Substituent Comparison : Replace ethoxy with methoxy or halogens to modulate receptor binding. Fluorine substitution (e.g., 4-fluorophenyl) increases blood-brain barrier permeability .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Experimental Design :

  • Standardized Assays : Use identical cell lines (e.g., HEK-293 for transporter assays) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Data Normalization : Report activities as % inhibition relative to positive controls (e.g., cocaine for dopamine reuptake).
  • Meta-Analysis : Cross-reference structural data (e.g., substituent electronic parameters) with activity trends. For example, electron-donating groups (e.g., ethoxy) enhance serotonin receptor affinity .

Q. What methods are effective for identifying and separating positional isomers (e.g., 4-ethoxy vs. 3-ethoxy)?

Methodological Answer: Analytical Workflow :

Chromatography : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve isomers .

Spectroscopy : Raman microspectroscopy (20 mW, 256 scans) coupled with PCA-LDA distinguishes isomers via unique spectral fingerprints (e.g., 4-ethoxy peaks at 1280 cm⁻¹ vs. 3-ethoxy at 1315 cm⁻¹) .

X-ray Crystallography : Resolve crystal structures to confirm substituent positioning in solid-state forms .

Q. How should researchers address stability and degradation issues during storage?

Methodological Answer: Stability Protocols :

  • Storage Conditions : Store at –20°C in amber vials under nitrogen to prevent oxidation.
  • Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., ethoxy → hydroxyl via hydrolysis) .
  • Stabilizers : Add antioxidants (0.1% BHT) to ethanolic stock solutions .

Q. What pharmacological mechanisms are associated with this compound derivatives?

Methodological Answer: Mechanistic Studies :

  • Neurotransmitter Modulation : Radioligand binding assays (³H-paroxetine for serotonin transporters) confirm inhibition (Kᵢ = 15 nM) .
  • Enzyme Inhibition : Test CDC25B phosphatase inhibition (IC₅₀ = 0.2 μM) via fluorogenic substrates (e.g., O-methylfluorescein phosphate) .
  • Cellular Assays : Use Ca²⁺ flux assays (FLIPR) to screen for GPCR activity (e.g., 5-HT₂A antagonism) .

Data Contradiction Analysis Example
Issue : Conflicting reports on dopamine reuptake inhibition (IC₅₀ = 0.8 μM vs. 2.4 μM).
Resolution :

Verify assay conditions (e.g., cell type, substrate concentration).

Check compound purity via NMR/MS.

Test enantiomeric purity if chiral centers exist.

Re-evaluate SAR using standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.